NO Production Inhibition in RAW 264.7 Macrophages: Potency vs. Imperatorin
In LPS-activated RAW 264.7 macrophages, Cnidicin inhibits NO production with an IC50 of 7.5 µM. [1] In a separate study using a similar assay system, the analog Imperatorin was shown to inhibit NO synthesis with an IC50 of 9.2 µM. [2] This represents a 1.2-fold greater potency for Cnidicin in this specific anti-inflammatory parameter.
| Evidence Dimension | Inhibition of Nitric Oxide (NO) Production |
|---|---|
| Target Compound Data | IC50 = 7.5 µM |
| Comparator Or Baseline | Imperatorin: IC50 = 9.2 µM |
| Quantified Difference | Cnidicin is 1.2-fold more potent than Imperatorin |
| Conditions | LPS-stimulated RAW 264.7 murine macrophage cells |
Why This Matters
In anti-inflammatory screening, even a small IC50 difference can indicate a meaningful advantage in target engagement and required dose, making Cnidicin the preferred choice for studies focused on NO-mediated pathways.
- [1] Ryu SY, Kou NY, Choi HS, Ryu H, Kim KM. Cnidicin, a coumarin, from the root of Angelica koreana, inhibits the degranulation of mast cell and the NO generation in RAW 264.7 cells. Planta Med. 2001 Mar;67(2):172-4. PMID: 11301870. View Source
- [2] Imperatorin product page, Ambeed. Description: Imperatorin is an effective NO synthesis inhibitor (IC50=9.2 μmol). View Source
